molecular formula C8H20Cl2N2 B6222693 rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis CAS No. 2763584-12-7

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis

Cat. No.: B6222693
CAS No.: 2763584-12-7
M. Wt: 215.2
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Description

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis is a chiral diamine compound. It is often used in various chemical reactions and research applications due to its unique stereochemistry and reactivity. The compound is characterized by its two chiral centers, which contribute to its specific configuration and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane derivatives.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques.

    Amine Introduction:

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The product is purified using crystallization, distillation, or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Nucleophiles: Various nucleophiles such as halides, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis has various scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2R)-cycloheptane-1,2-diamine dihydrochloride: Similar in structure but with a different ring size.

    (1R,2R)-(-)-1,2-Diaminocyclohexane: Another chiral diamine with a cyclohexane ring.

Uniqueness

rac-(1R,2R)-N1,N1,1-trimethylcyclopentane-1,2-diamine dihydrochloride, cis is unique due to its specific stereochemistry and the presence of trimethyl groups, which influence its reactivity and interactions with other molecules.

Properties

CAS No.

2763584-12-7

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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